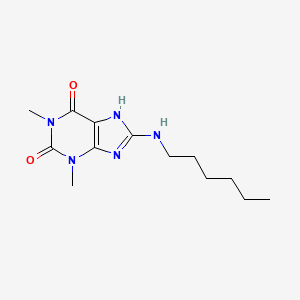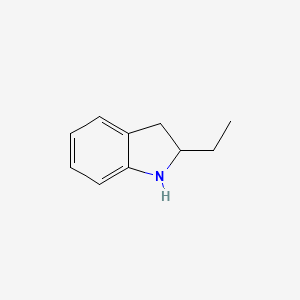
3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol
Descripción general
Descripción
3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol is a chemical compound that features a six-membered ring structure containing an oxygen atom and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol typically involves multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar principles to laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of heterogeneous catalysts and green chemistry principles is emphasized to ensure efficient and eco-friendly production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(trifluoromethyl)tetrahydro-2H-pyran-3-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)-3-hydroxythietane 1,1-dioxide: Similar in structure but contains a sulfur atom instead of oxygen.
Tetrahydro-4H-chromenes: Contains a benzene ring fused to the pyran ring, offering different chemical properties.
2H-thiopyrans: Sulfur-containing analogs with similar reactivity but different electronic properties.
Uniqueness
3-(Trifluoromethyl)tetrahydro-2H-pyran-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring specific interactions with biological systems .
Propiedades
IUPAC Name |
3-(trifluoromethyl)oxan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10)2-1-3-11-4-5/h10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPGZIYGNDDLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B7895077.png)



amino}propanoic acid](/img/structure/B7895105.png)


![[3-(3,4,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895123.png)
![[3-(3,4,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895133.png)
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B7895146.png)


